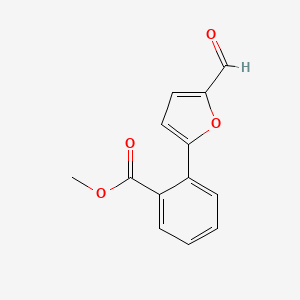

Methyl 2-(5-formylfuran-2-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-formylfuran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-16-13(15)11-5-3-2-4-10(11)12-7-6-9(8-14)17-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPZHXDOZOEYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354112 | |

| Record name | methyl 2-(5-formylfuran-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240121-97-5 | |

| Record name | methyl 2-(5-formylfuran-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Methyl 2 5 Formylfuran 2 Yl Benzoate

Reactivity of the Furan (B31954) Ring System

The furan ring in Methyl 2-(5-formylfuran-2-yl)benzoate is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic substitution, oxidation, cycloaddition, and ring-opening reactions.

Electrophilic Attack and Oxidation : The electron-rich nature of the furan moiety makes it prone to oxidation. researchgate.net This can lead to the formation of reactive intermediates. researchgate.net For instance, oxidation of furan rings can generate electrophilic species like epoxides or cis-enediones, which can then react with various nucleophiles. researchgate.net Photooxidation is another pathway that can be used to modify the furan ring, potentially leading to 5-hydroxyfuran-2(5H)-one derivatives. bohrium.com

Cycloaddition Reactions : The furan ring can act as a diene in Diels-Alder reactions. Derivatives of furan-2-carboxaldehyde are known to participate in such cycloadditions, providing a route to complex polycyclic structures. acs.org This reactivity allows for the construction of new ring systems appended to the core structure.

Ring-Opening Reactions : Under acidic conditions, the furan ring is susceptible to hydrolysis. For example, 5-alkylfuran derivatives can undergo an acid-catalyzed retro-Paal-Knorr reaction, leading to the complete hydrolysis of the aromatic ring to form a 2,5-dicarbonyl compound. nih.gov In a similar vein, treatment of certain 2-hydroxyaryl-(5-methylfur-2-yl)alkanes with ethanolic HCl can induce a rearrangement involving the opening of the furan ring, followed by a recyclization to form benzofuran (B130515) derivatives. mdpi.com This type of transformation highlights the potential for the furan ring to serve as a masked dicarbonyl synthon.

Aldehyde Group Reactivity and Transformations

The aldehyde group is a primary site for nucleophilic attack and condensation reactions, enabling carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the electron-donating furan ring and the electron-withdrawing benzoate (B1203000) substituent.

Condensation Reactions : The aldehyde functionality readily participates in various condensation reactions. These are crucial for extending the carbon skeleton and synthesizing more complex heterocyclic systems. Notable examples include:

Knoevenagel Condensation : Reaction with active methylene (B1212753) compounds, such as creatinine (B1669602), in the presence of a basic catalyst, yields arylidene products. sphinxsai.com

Erlenmeyer-Plöchl Reaction : Condensation with hippuric acid in acetic anhydride (B1165640) yields azlactone (oxazol-5(4H)-one) derivatives. nih.govresearchgate.net These products are valuable intermediates for synthesizing amino acids and other heterocycles. researchgate.net

Reaction with Benzothiazolium Salts : Condensation with these salts leads to the formation of vinyl-benzothiazolium derivatives, which are of interest as potential dyes and biologically active molecules. mdpi.com

The table below summarizes typical conditions for these condensation reactions as applied to related 5-aryl-furan-2-carboxaldehydes.

| Reaction Type | Reagent | Catalyst/Solvent | Outcome | Reference |

| Knoevenagel | Creatinine | Basic catalyst | Furfurylidene creatinine | sphinxsai.com |

| Erlenmeyer-Plöchl | Hippuric Acid | Acetic Anhydride / Sodium Acetate (B1210297) | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one | nih.govresearchgate.net |

| Condensation | Benzothiazolium Salt | Pyridine / Methanol | 2-{(E)-2-[5-(Aryl)furan-2-yl]vinyl}-3-methyl-1,3-benzothiazolium iodide | mdpi.com |

Other Transformations : The aldehyde can undergo standard transformations such as oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols.

Ester Group Reactivity and Modifications

The methyl ester group on the benzoate ring is primarily susceptible to nucleophilic acyl substitution.

Hydrolysis and Saponification : The ester can be converted to the corresponding carboxylic acid through hydrolysis. This reaction can be performed under either acidic or basic conditions.

Saponification (Basic Hydrolysis) : Treatment with a base, such as sodium hydroxide (B78521) in water, followed by acidification, quantitatively converts the methyl ester to the carboxylic acid. youtube.com This reaction typically proceeds by heating the mixture at reflux. youtube.com Studies on various methyl benzoates show that saponification can be achieved efficiently at high temperatures (200-300 °C) in slightly alkaline solutions (e.g., 2% KOH), often within 30 minutes. psu.edursc.org

Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst and water, the ester can be hydrolyzed to the carboxylic acid in a reversible equilibrium reaction.

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

Amidation : Reaction with amines can convert the ester into the corresponding amide, a transformation that often requires elevated temperatures or catalysis.

Stereochemical Considerations in Reaction Outcomes

Stereochemistry becomes a key consideration when reactions involving this compound create new stereocenters or geometric isomers.

Geometric Isomerism in Condensation Products : Condensation reactions at the aldehyde group, which form a new carbon-carbon double bond, can potentially lead to a mixture of (E) and (Z) isomers. However, in many cases, one isomer is strongly favored. For instance, the Erlenmeyer-Plöchl reaction of 5-arylfuran-2-carboxaldehydes with hippuric acid has been shown to produce the (E) isomer exclusively, as confirmed by 2D NMR spectroscopic measurements. researchgate.net

Creation of Chiral Centers : Nucleophilic addition to the aldehyde carbonyl carbon can create a new stereocenter. For example, the addition of a Grignard reagent or an asymmetric reduction would lead to a chiral secondary alcohol. The stereochemical outcome of such reactions can often be controlled by using chiral reagents or catalysts. Asymmetric additions of arylboronic acids to the related methyl 2-formylbenzoate (B1231588) have been shown to produce chiral products with high enantioselectivity. researchgate.net While not directly on the target molecule, this demonstrates the potential for stereocontrolled transformations of the aldehyde group. Similarly, stereoselective synthesis of various tetrahydrofuran (B95107) derivatives highlights the importance of controlling stereochemistry in furan chemistry. mdpi.comnih.gov

Proposed Reaction Mechanisms and Intermediates

The reactions of this compound proceed through well-established mechanistic pathways characteristic of its functional groups.

Aldehyde Condensation Mechanism : The Knoevenagel and Erlenmeyer-Plöchl reactions are initiated by the deprotonation of the active methylene compound (e.g., creatinine or hippuric acid) by a base to form an enolate or related nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond. The Erlenmeyer-Plöchl reaction specifically involves the formation of a key 1,3-oxazol-5(4H)-one (azlactone) intermediate. researchgate.net

Ester Hydrolysis Mechanism : The saponification of the methyl ester group proceeds via a nucleophilic acyl substitution mechanism (BAC2). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) ion, a strong base, which then deprotonates the newly formed carboxylic acid in an irreversible step to yield the carboxylate salt. youtube.com

Furan Ring Opening Mechanism : The acid-catalyzed hydrolysis of the furan ring is proposed to begin with the protonation of the furan oxygen atom. nih.gov This activates the ring towards nucleophilic attack by water. A series of proton transfers and ring-opening steps follows, ultimately leading to the formation of a 1,4-dicarbonyl compound. nih.gov

Influence of Substituent Effects on Reactivity

The reactivity of each functional group in this compound is modulated by the electronic properties of the other parts of the molecule.

Activation of the Aldehyde Group : The presence of an aryl group at the 5-position of the furan ring influences the reactivity of the aldehyde at the 2-position. Electron-withdrawing substituents on this aryl ring activate the aldehyde's carbonyl group toward nucleophilic attack, leading to faster condensation reactions. nih.gov In the target molecule, the 2-carboxymethylphenyl group acts as this aryl substituent. The ester function is electron-withdrawing, which should enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive in condensation reactions compared to unsubstituted furfural (B47365). mdpi.com

Modulation of Furan Ring Reactivity : The furan ring itself is an electron-rich heterocycle. However, it is substituted with two electron-withdrawing groups: the formyl group and the 2-carboxymethylphenyl group. Both of these groups will decrease the electron density of the furan ring, deactivating it towards electrophilic aromatic substitution compared to furan itself.

Influence on Ester Reactivity : The electronic nature of the substituent on the benzoate ring can affect the rate of ester hydrolysis. The 5-formylfuran-2-yl group is generally considered electron-withdrawing, which would make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack during saponification. Studies on substituted phenylcyclopropylamines have shown that electron-withdrawing groups on an aryl ring can significantly influence reactivity at a distal reaction center. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 5 Formylfuran 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In the ¹H NMR spectrum of Methyl 2-(5-formylfuran-2-yl)benzoate, distinct signals are expected for the protons on the benzoate (B1203000) ring, the furan (B31954) ring, the methyl group of the ester, and the aldehyde proton.

The aromatic protons on the benzoate ring would typically appear as a complex multiplet in the downfield region (approximately 7.5-8.1 ppm) due to their varied electronic environments and spin-spin coupling. The protons on the furan ring are also expected in the aromatic region, likely between 6.6 and 7.4 ppm, exhibiting doublet splitting from coupling to each other. The aldehydic proton is highly deshielded and would appear as a singlet further downfield, typically around 9.6 ppm. The methyl protons of the ester group would be observed as a sharp singlet in the upfield region, around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzoate-H | 7.5 - 8.1 | m |

| Furan-H | 6.6 - 7.4 | d |

| Aldehyde-H | ~9.6 | s |

| Methyl-H | ~3.9 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. A ¹³C NMR spectrum for this compound would display distinct peaks for each unique carbon atom.

The carbonyl carbons of the ester and aldehyde groups are expected to resonate at the most downfield positions (typically 165-180 ppm). The aromatic and furan carbons would appear in the range of 110-160 ppm. The methyl carbon of the ester group would be found in the most upfield region of the spectrum, generally around 52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~178 |

| C=O (Ester) | ~166 |

| Aromatic/Furan-C | 110 - 160 |

| Methyl-C | ~52 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be instrumental in confirming the connectivity of the protons on the benzoate and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This technique would allow for the direct assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as the connection between the furan and benzoate rings and the positions of the ester and formyl groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₁₃H₁₀O₄ for this compound). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed. ESI-MS is particularly useful for determining the molecular weight of the compound with minimal fragmentation, which complements the structural information obtained from fragmentation analysis in other MS techniques.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that provide valuable information about the functional groups and electronic conjugation within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the IR spectrum is expected to display a series of distinct absorption bands corresponding to its constituent parts: the aromatic benzoate ester and the formyl-substituted furan ring.

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on both the benzene (B151609) and furan rings. vscht.cz

Aliphatic C-H Stretching: The methyl group (CH₃) of the ester will exhibit stretching vibrations typically just below 3000 cm⁻¹. vscht.cz

Carbonyl (C=O) Stretching: This is one of the most prominent features. The molecule has two carbonyl groups which are expected to absorb at slightly different frequencies. The ester carbonyl (from the methyl benzoate part) typically appears around 1720-1740 cm⁻¹. The aldehyde carbonyl (from the formylfuran part) is expected in the range of 1680-1710 cm⁻¹, with its frequency lowered due to conjugation with the furan ring. vscht.czresearchgate.net

C=C Stretching: Vibrations from the carbon-carbon double bonds within the aromatic benzene and furan rings are expected in the 1450-1600 cm⁻¹ region. vscht.cz

C-O Stretching: Two distinct C-O stretching bands are anticipated. The ester C-O stretch typically appears as a strong band between 1200-1300 cm⁻¹. The C-O-C stretch of the furan ring is also expected in this fingerprint region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Methyl C-H | 2850 - 2960 | Stretch |

| Ester C=O | 1720 - 1740 | Stretch |

| Aldehyde C=O | 1680 - 1710 | Stretch |

| Aromatic/Furan C=C | 1450 - 1600 | Stretch |

| Ester C-O | 1200 - 1300 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. This technique is particularly sensitive to conjugated systems.

The structure of this compound contains extensive conjugation involving the furan ring, the formyl group, and the benzene ring. This extended π-system is expected to result in strong UV absorption. Furfural (B47365) (2-formylfuran) itself shows a maximum absorption wavelength (λmax) around 277 nm. semanticscholar.org The presence of the methyl benzoate substituent on the furan ring is likely to cause a bathochromic (red) shift to a longer wavelength, potentially in the 280-320 nm range, due to the extension of the conjugated system. This absorption is primarily due to π → π* transitions. A weaker n → π* transition associated with the carbonyl groups might also be observed at a longer wavelength.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or unreacted starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound.

A typical RP-HPLC setup would involve:

Stationary Phase: A nonpolar column, such as a C18 or C8 (L1 or L7 classification), is commonly used for aromatic compounds. researchgate.netresearchgate.net

Mobile Phase: A mixture of a polar organic solvent, like acetonitrile (B52724) or methanol, and water would be employed. researchgate.netsielc.com The ratio can be optimized in an isocratic or gradient elution mode to achieve the best separation. A small amount of acid (e.g., phosphoric acid or formic acid) is often added to the mobile phase to ensure sharp peak shapes. sielc.com

Detection: Given the strong UV absorbance of the compound, a UV detector set at or near its λmax (e.g., 254 nm or ~280 nm) would provide high sensitivity. researchgate.net

The retention time of the compound would be a characteristic parameter under specific conditions, and the peak area percentage would be used to determine its purity.

| Parameter | Typical Conditions for Related Compounds |

| Column | Reversed-phase C18 or C8, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or λmax |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds.

For GC analysis, a capillary column with a nonpolar or medium-polarity stationary phase (e.g., HP-5MS) would be appropriate. nih.gov The compound would be vaporized and separated based on its boiling point and interaction with the stationary phase.

The mass spectrometer would then ionize the eluted compound, typically via electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. The fragmentation of this compound is expected to proceed through characteristic pathways:

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.

Loss of Methoxy (B1213986) Group (-OCH₃): A peak at [M-31] is expected due to the cleavage of the ester's methoxy group.

Loss of Formyl Group (-CHO): A peak at [M-29] from the loss of the aldehyde group is likely. whitman.edu

Furan Ring Fragmentation: The furan ring itself can undergo cleavage, leading to smaller fragment ions. acs.orged.ac.uk

Benzoyl Cation: A prominent peak at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺), is a common fragment for benzoate esters.

Phenyl Cation: Further fragmentation of the benzoyl cation can lead to a peak at m/z 77 (C₆H₅⁺). whitman.edu

Analysis of these fragment ions allows for the unequivocal confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined.

The analysis would yield crucial information, such as:

Crystal System and Space Group: Describing the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). researchgate.net

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). nih.gov

Molecular Conformation: The dihedral angle between the planes of the furan and benzene rings, which would provide insight into the degree of planarity and conjugation between the two ring systems. researchgate.net

Intermolecular Interactions: Identification of any significant non-covalent interactions in the crystal lattice, such as hydrogen bonds or π-π stacking, which govern the crystal packing.

For example, studies on similar methyl benzoate derivatives have revealed essentially planar conformations between connected phenyl rings and have detailed the packing arrangements in the solid state. researchgate.net Such an analysis for this compound would provide the ultimate confirmation of its molecular structure.

Theoretical and Computational Studies of Methyl 2 5 Formylfuran 2 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

The electronic structure of Methyl 2-(5-formylfuran-2-yl)benzoate dictates its intrinsic properties and chemical behavior. DFT methods are used to calculate a range of electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For furan (B31954) derivatives, these orbitals are typically distributed across the π-conjugated system of the furan and benzoate (B1203000) rings.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For this compound, the oxygen atoms of the formyl and ester groups would exhibit negative potential, making them sites for electrophilic attack. In contrast, the aromatic protons would show positive potential.

Reactivity Descriptors: DFT calculations can furnish global and local reactivity indices. mdpi.com Parameters such as chemical hardness, chemical potential, and the global electrophilicity index provide a quantitative measure of a molecule's reactivity. mdpi.com Local reactivity descriptors, like Fukui functions, can identify the specific atoms within the molecule most susceptible to nucleophilic or electrophilic attack. mdpi.com

Studies on structurally similar compounds, such as (5-formylfuran-2-yl)methyl 4-chlorobenzoate, have utilized DFT to calculate interaction energies, showing that dispersion forces play a significant role in building the crystal structure. dntb.gov.ua Electrostatic potential maps of these analogs have also been used to identify features like σ-holes, which can influence intermolecular interactions. dntb.gov.ua

| Property | Description | Predicted Finding |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized on the furan and benzoate π-system. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Distributed across the conjugated system, with significant contribution from the formyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Moderate gap, suggesting a balance of stability and reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | Non-zero, due to the polar formyl and methyl ester groups. |

| MEP Negative Regions | Electron-rich areas, prone to electrophilic attack. | Located on the oxygen atoms of the formyl, ester, and furan moieties. |

DFT is a valuable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate activation energies, thereby predicting the most favorable reaction pathway.

For a molecule like this compound, this could involve modeling:

Oxidation/Reduction Reactions: The formyl group is a common site for chemical transformation. DFT could model the mechanism of its oxidation to a carboxylic acid or its reduction to an alcohol, determining the energy barriers associated with different reagents.

Cycloaddition Reactions: Furan moieties can participate in cycloaddition reactions. Theoretical studies on similar dienylfurans have successfully used DFT to elucidate complex stepwise reaction mechanisms, identifying diradical intermediates and transition states leading to the final products. pku.edu.cn

Condensation Reactions: The reactivity of the formyl group in condensation reactions, such as the Knoevenagel condensation, can be modeled to understand stereochemical outcomes and the influence of catalysts.

This modeling provides a theoretical foundation for optimizing reaction conditions and predicting the formation of byproducts.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented, the technique is widely applied to furan-based systems, such as furan resins and other derivatives, to study their dynamic behavior. nih.govpsu.edusemanticscholar.orgyoutube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water, ethanol) and the structure of its solvation shell.

Intermolecular Interactions: Simulating a system with multiple molecules can reveal preferred aggregation states and the nature of intermolecular forces in the condensed phase.

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) |

| Solvent Model | TIP3P or SPC/E water model |

| Ensemble | NVT (Canonical) followed by NPT (Isothermal-Isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 50 - 200 nanoseconds |

| Time Step | 1 - 2 femtoseconds |

In Silico Modeling for Chemical Interactions and Ligand Binding

In silico modeling encompasses various computational techniques to predict how a molecule (a ligand) interacts with a host, such as a larger molecule, a surface, or a material cavity. These methods are crucial for understanding the non-covalent forces that govern molecular recognition.

For this compound, molecular docking could be used to predict its preferred binding orientation within a defined pocket. Following docking, more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to estimate the free energy of binding. nih.gov These calculations deconstruct the binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation energies, providing a detailed picture of the chemical interactions at play. Such approaches have been successfully used to analyze the binding of other furan-containing compounds. nih.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape and flexibility of this compound are determined by rotations around its single bonds. These conformations are influenced by stereoelectronic effects, which involve the interaction of electron orbitals.

Key rotational degrees of freedom include:

Furan-Formyl Bond: The orientation of the formyl group relative to the furan ring. DFT studies on the parent 2-formylfuran molecule show the existence of two planar conformers: a more stable OO-trans form and a less stable OO-cis form. researchgate.net The rotational barrier between these conformers is significant, indicating that the molecule predominantly exists in the trans conformation. researchgate.net

Furan-Benzoate Bond: The dihedral angle between the furan ring and the benzoate ring. Steric hindrance between the ortho-substituent on the benzoate ring and the furan ring likely forces a non-planar, twisted conformation. X-ray crystallography studies of similar bi-aromatic systems confirm that an orthogonal orientation between aromatic rings is common. dntb.gov.ua This twisting affects the extent of π-conjugation between the two ring systems.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Predicted Stability |

|---|---|---|---|

| OO-trans | 0.00 (Reference) | ~11.19 | More Stable |

| OO-cis | ~0.82 | Less Stable |

These computational studies provide a detailed, atomistic understanding of this compound, complementing experimental data and offering predictive power for its chemical behavior and interactions.

Applications in Advanced Organic Synthesis and Chemical Building Blocks

Role as a Key Synthetic Intermediate for Complex Organic Compounds

The utility of Methyl 2-(5-formylfuran-2-yl)benzoate as a synthetic intermediate stems from the distinct reactivity of its functional groups. The aldehyde group serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through a variety of classical organic reactions. These include Wittig reactions to form alkenes, Grignard and organolithium additions to generate secondary alcohols, and reductive aminations to produce substituted amines.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. Furthermore, the two aromatic rings—furan (B31954) and benzene (B151609)—can undergo various transformations, such as electrophilic substitution or palladium-catalyzed cross-coupling reactions, allowing for the elaboration of the core structure into more complex and polyfunctional molecules. This multi-faceted reactivity allows chemists to use this compound as a linchpin in multi-step synthetic sequences.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Structure |

|---|---|---|

| Aldehyde | Wittig Reaction | Styrene derivative |

| Aldehyde | Grignard Addition | Secondary alcohol |

| Aldehyde | Reductive Amination | Secondary amine |

| Methyl Ester | Hydrolysis | Carboxylic acid |

Contributions to the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is an excellent precursor for the synthesis of a wide range of heterocyclic systems. The aldehyde group is particularly useful in condensation reactions with dinucleophiles to construct new rings.

For instance, reaction with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) or pyridazinone rings. Similarly, condensation with hydroxylamine (B1172632) can lead to isoxazoles, while reaction with amidines or guanidines can be employed to construct pyrimidine (B1678525) rings. The furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to complex bridged-ring systems, which can be further transformed into other carbocyclic and heterocyclic frameworks.

Development of New Chemical Scaffolds and Frameworks

A key goal in modern drug discovery and materials science is the development of novel molecular scaffolds that provide access to unexplored regions of chemical space. The structure of this compound, which links a furan and a benzene ring, represents a distinct bi-aryl type scaffold.

This framework can be systematically modified at several positions to generate libraries of related compounds. The inherent rigidity and defined spatial orientation of the two rings make it an attractive starting point for designing molecules with specific three-dimensional shapes. Synthetic strategies can be devised to create more complex, fused-ring systems by forming bonds between the furan and benzene moieties, leading to novel polycyclic aromatic and heterocyclic frameworks that are otherwise difficult to access.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The presence of a reactive aldehyde makes this compound an ideal component for various MCRs.

It can serve as the aldehyde component in well-known MCRs such as the Ugi, Passerini, and Hantzsch reactions. The Ugi reaction, for example, would combine it with an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamide derivatives. The ability to incorporate the unique furan-benzoate scaffold into complex molecules in a single, atom-economical step makes this compound a powerful tool for generating molecular diversity in combinatorial chemistry and drug discovery programs.

Table 2: Potential Multicomponent Reactions Involving this compound

| Multicomponent Reaction | Other Reactants | Resulting Scaffold |

|---|---|---|

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes to Methyl 2-(5-formylfuran-2-yl)benzoate is a primary area of future research. Current synthetic strategies often involve multi-step processes that can be resource-intensive. Future endeavors will likely focus on the development of more streamlined and atom-economical methodologies.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Heck couplings could provide direct and efficient ways to form the biaryl linkage between the furan (B31954) and benzoate (B1203000) rings. Research in this area would involve the design of novel catalyst systems that are highly active and selective for the coupling of appropriately functionalized furan and benzene (B151609) precursors.

Furthermore, the exploration of C-H activation strategies presents a particularly exciting frontier. Direct arylation of a furan-2-carbaldehyde derivative with a benzoic acid ester, or vice versa, would eliminate the need for pre-functionalized starting materials, thereby simplifying the synthetic sequence and reducing waste. The development of robust catalytic systems capable of facilitating such transformations under mild conditions is a key objective.

Below is a table summarizing potential novel synthetic approaches:

| Synthetic Approach | Precursors | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | 2-halofuran-5-carbaldehyde and (2-methoxycarbonylphenyl)boronic acid (or vice versa) | High efficiency, good functional group tolerance |

| C-H Arylation | Furan-2-carbaldehyde and Methyl 2-halobenzoate (or vice versa) | Atom economy, reduced synthetic steps |

| Tandem Cyclization/Aromatization | Acyclic precursors | Rapid construction of the furan ring system |

Investigation of Undiscovered Reactivity Modes

The reactivity of this compound is largely dictated by its constituent functional groups: the formyl group, the furan ring, and the methyl benzoate moiety. While the individual reactivity of these groups is well-understood, their interplay within the molecule could lead to novel and undiscovered reaction pathways.

Future research will likely delve into the selective transformations of the formyl group. Beyond standard aldehyde chemistry, opportunities exist for its use as a directing group in further functionalization of the furan or benzene ring. Additionally, its participation in multicomponent reactions could lead to the rapid assembly of complex molecular architectures.

The furan ring itself is a versatile diene in Diels-Alder reactions. Investigating the cycloaddition chemistry of this compound with various dienophiles could open doors to the synthesis of complex polycyclic compounds with potential biological activity. The electronic nature of the benzoate substituent is expected to influence the reactivity and selectivity of these transformations.

Moreover, the potential for intramolecular reactions between the functional groups warrants exploration. For instance, under specific conditions, the formyl group could potentially interact with the ester or the aromatic ring, leading to novel cyclized products.

Key areas for reactivity investigation are outlined in the following table:

| Reactive Site | Potential Transformation | Emerging Opportunities |

| Formyl Group | Multicomponent reactions, directing group for C-H functionalization | Rapid synthesis of complex molecules, late-stage diversification |

| Furan Ring | Diels-Alder cycloadditions, metal-catalyzed ring-opening | Access to polycyclic systems, synthesis of linear unsaturated compounds |

| Intramolecular | Cyclization reactions | Formation of novel heterocyclic scaffolds |

Integration into Sustainable Chemical Processes

The drive towards a green and sustainable chemical industry provides a significant opportunity for the integration of this compound and its derivatives. The furan core of the molecule is of particular interest as it can be derived from biomass. Furfural (B47365), a key platform chemical produced from the dehydration of pentose (B10789219) sugars found in agricultural waste and forestry residues, is a potential precursor to the furan portion of the target molecule.

Future research will focus on developing catalytic pathways for the conversion of furfural and other biomass-derived platform chemicals into the necessary building blocks for the synthesis of this compound. This would involve the development of efficient and selective oxidation, carbonylation, and coupling reactions that operate under environmentally benign conditions.

The use of renewable solvents, energy-efficient reaction conditions (such as microwave or flow chemistry), and recyclable catalysts will be crucial in developing sustainable synthetic processes. The ultimate goal is to establish a complete value chain from renewable feedstocks to the final product, minimizing environmental impact.

The potential for this compound to serve as a platform molecule for the synthesis of bio-based polymers and functional materials is another exciting avenue. The presence of multiple functional groups allows for a variety of polymerization strategies, potentially leading to the development of novel materials with unique properties and improved biodegradability.

A summary of the integration into sustainable processes is provided below:

| Sustainability Aspect | Research Focus | Potential Impact |

| Renewable Feedstocks | Conversion of furfural and other biomass-derived chemicals | Reduced reliance on fossil fuels, lower carbon footprint |

| Green Chemistry Principles | Use of renewable solvents, energy-efficient methods, and recyclable catalysts | Minimized waste generation and environmental pollution |

| Bio-based Materials | Polymerization and material synthesis from the target molecule | Development of sustainable plastics and functional materials |

Q & A

What are the optimal synthetic routes for Methyl 2-(5-formylfuran-2-yl)benzoate, and how can reaction yields be improved?

Basic Research Question

The synthesis of methyl benzoate derivatives often involves esterification or coupling reactions. For this compound, a plausible route includes the condensation of 5-formylfuran-2-carboxylic acid derivatives with methyl 2-hydroxybenzoate under acid catalysis. Reaction yields can be enhanced by optimizing solvent systems (e.g., DMF or dichloromethane), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization in benzene/ethyl acetate mixtures is critical to isolate high-purity products .

How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular structures. For refinement, the SHELX suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule crystallography. Key steps include:

- Data collection with a high-resolution diffractometer.

- Using direct methods (SHELXS) for phase determination.

- Refinement with SHELXL, incorporating hydrogen atoms via riding models and validating geometric parameters (e.g., planarity of the benzofuran unit) .

What methodologies are employed to evaluate the biological activity of this compound derivatives?

Advanced Research Question

Cholinesterase (ChE) inhibition assays are a common approach. For example:

- In vitro enzymatic assays : Measure IC₅₀ values using acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, with donepezil as a positive control.

- Molecular docking : Analyze binding modes with catalytic residues (e.g., hydrogen bonds between the formyl group and Ser203 in AChE) using software like AutoDock Vina .

How can computational tools like molecular docking explain structure-activity relationships (SAR) in this compound derivatives?

Advanced Research Question

Docking studies reveal how substituents influence binding affinity. For example:

- The 5-formyl group on the furan ring forms hydrogen bonds with catalytic triads in ChEs.

- Electron-withdrawing groups (e.g., nitro) at the benzoate 4-position enhance inhibitory activity compared to methoxy groups.

- Use PyMOL or Chimera to visualize interactions and quantify binding energies .

How should researchers address contradictions in biological activity data between structurally similar derivatives?

Advanced Research Question

Contradictions may arise from assay variability or subtle structural differences. Mitigation strategies include:

- Reproducing experiments under standardized conditions (e.g., enzyme batch, pH).

- Performing comparative SAR studies using derivatives with systematic substitutions (e.g., 3,4-dimethoxy vs. 4-nitro).

- Validating results with orthogonal assays (e.g., isothermal titration calorimetry) .

What are the key reactivity patterns of this compound in derivatization reactions?

Basic Research Question

The formyl group on the furan ring is highly reactive:

- Nucleophilic addition : Reacts with amines to form Schiff bases.

- Reduction : Converted to hydroxymethyl groups using NaBH₄.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl groups. Monitor reactions via TLC and characterize products using ¹H/¹³C NMR .

How do this compound derivatives compare to other benzofuran-based compounds in pharmacological studies?

Advanced Research Question

Comparative studies show that the 5-formylfuran moiety enhances ChE inhibition compared to unsubstituted benzofurans. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.